- Deacylation method using hydroxide ion-type base as catalyst, China, , ,

Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

Methyl a-D-Glucopyranoside is een stabiel glucoside-derivaat dat veel wordt gebruikt in biochemisch en organisch syntheseonderzoek. Deze verbinding fungeert als een belangrijk tussenproduct voor de synthese van complexere koolhydraten en glycosiden. Het product kenmerkt zich door zijn hoge zuiverheid en oplosbaarheid in water en polaire oplosmiddelen, wat het geschikt maakt voor diverse toepassingen in enzymatische studies en glycosyleringsreacties. Methyl a-D-Glucopyranoside wordt vaak ingezet als referentiestandaard in chromatografie en spectroscopie vanwege zijn goed gedefinieerde stereochemie en chemische stabiliteit. De verbinding biedt betrouwbare resultaten in onderzoeksomgevingen waar precisie en reproduceerbaarheid essentieel zijn.

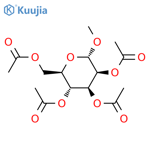

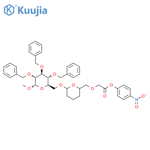

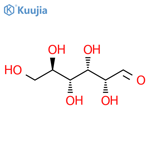

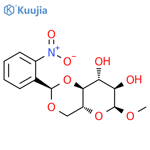

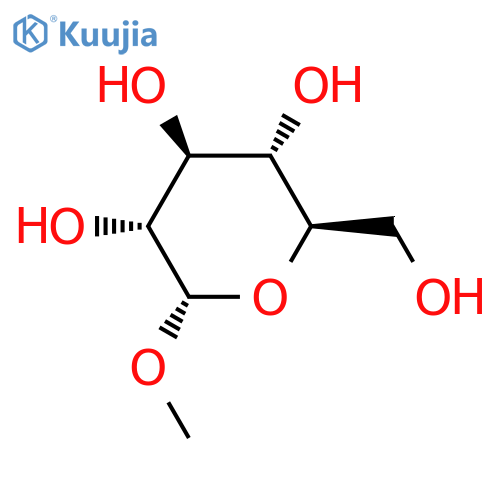

Methyl a-D-Glucopyranoside structure

Productnaam:Methyl a-D-Glucopyranoside

Methyl a-D-Glucopyranoside Chemische en fysische eigenschappen

Naam en identificatie

-

- Alpha-D-Methylglucoside

- Methyl alpha-D-glucopyranoside

- Methyl α-D-glucopyranoside

- alpha-Methyl glucopyranoside

- Methyl .α.-D-glucopyranoside

- Methyl α-D-Glucopyra

- Methyl-a-D-glucopyranoside

- Methyl-alpha-D-glucopyranoside

- α-Methyl glucopyranoside

- Methyl glucoside

- Methyl α-D-Glucoside

- Methyl alpha-D-glucoside

- alpha-Methylglucoside

- alpha-Methyl-D-glucoside

- alpha-Methyl D-glucose ether

- Me alpha-Glc

- alpha-D-methyl glucoside

- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

- 1-O-methyl-alpha-D-glucoside

- Methyl alpha-D-glucoside (VAN)

- 1-O-methyl-alpha-D-glucopyranose

- 1-O-methyl-alpha-D-glucopyranoside

- Methyl hexopyranoside

- methyl a-

- Glucopyranoside, methyl, α-D- (8CI)

- D

- Methyl α-D-glucopyranoside (ACI)

- 1-O-Methyl-α-D-glucopyranoside

- 1-O-Methyl-α-D-glucoside

- 1-O-Methyl-α-glucopyranoside

- Methyl α-D-(+)-glucoside

- Methyl α-glucopyranoside

- NSC 102101

- NSC 214092

- α-Methyl D-glucose ether

- α-Methylglucoside

- Methyl a-D-Glucopyranoside

-

- MDL: MFCD00064086

- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1

- InChI-sleutel: HOVAGTYPODGVJG-ZFYZTMLRSA-N

- LACHT: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O

- BRN: 81568

Berekende eigenschappen

- Exacte massa: 194.07900

- Monoisotopische massa: 194.079

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 4

- Aantal waterstofbondacceptatoren: 6

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 2

- Complexiteit: 163

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 5

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- XLogP3: -2.2

- Aantal tautomers: nothing

- Topologisch pooloppervlak: 99.4

Experimentele eigenschappen

- Kleur/vorm: White powder.

- Dichtheid: 1,46 g/cm3

- Smeltpunt: 167.0 to 170.0 deg-C

- Kookpunt: 389.1°C at 760 mmHg

- Vlampunt: 189.1 °C

- Brekindex: 157.5 ° (C=10, H2O)

- Waterverdelingscoëfficiënt: 108 g/100 mL (20 ºC)

- PSA: 99.38000

- LogboekP: -2.56730

- Merck: 6080

- Gevoeligheid: Hygroscopic

- pka: pKa (25°): 13.71

- Specifieke rotatie: 158.9 º (c=10, water)

- Oplosbaarheid: Not determined

Methyl a-D-Glucopyranoside Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H335

- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGK Duitsland:3

- Veiligheidsinstructies: S24/25

- Code regelgevende voorwaarde:Class Q (sugars, alkaloids, antibiotics, hormones)

- FLUKA MERK F CODES:3-10

- Opslagvoorwaarde:Inert atmosphere,Room Temperature

- TSCA:Yes

Methyl a-D-Glucopyranoside Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |

Methyl a-D-Glucopyranoside |

97-30-3 | 98% | 25g |

¥32.0 | 2022-06-10 | |

| Cooke Chemical | A5394912-25G |

Methyl α-D-glucopyranoside |

97-30-3 | 98% | 25g |

RMB 23.20 | 2025-02-21 | |

| Enamine | EN300-92952-0.1g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-92952-0.25g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |

Methyl a-D-Glucopyranoside |

97-30-3 | 98.0%(GC) | 25g |

¥145.0 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |

Methyl α-D-glucopyranoside, |

97-30-3 | 500g |

¥587.00 | 2023-09-05 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |

Methyl alpha-D-glucopyranoside, 98% |

97-30-3 | 98% | 500g |

¥2364.00 | 2023-02-26 | |

| Ambeed | A248611-100g |

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |

97-30-3 | 98% | 100g |

$18.0 | 2025-02-21 | |

| Enamine | EN300-92952-10.0g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| Enamine | EN300-92952-25.0g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 |

Methyl a-D-Glucopyranoside Productiemethode

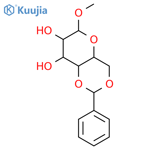

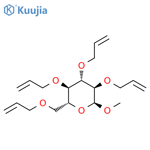

Synthetic Routes 1

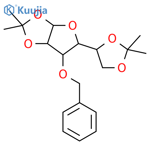

Synthetic Routes 2

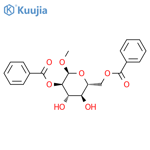

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Formic acid Solvents: Water

Referentie

- Catalytic transfer hydrogenation of sugar derivatives, Carbohydrate Polymers, 2001, 45(2), 139-145

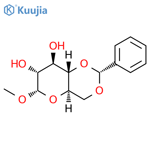

Synthetic Routes 4

Reactievoorwaarden

1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt

1.2 Reagents: Imidazole ; rt

1.2 Reagents: Imidazole ; rt

Referentie

- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors, Chemistry Letters, 2015, 44(6), 846-848

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C

Referentie

- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt

1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt

1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux

1.4 Solvents: Methanol ; 1 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt

1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt

1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux

1.4 Solvents: Methanol ; 1 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt

Referentie

- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides, Angewandte Chemie, 2006, 45(38), 6349-6352

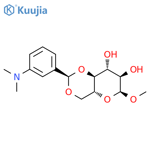

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt

Referentie

- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers, Synlett, 2007, (20), 3131-3136

Synthetic Routes 8

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Acetic acid ; 7 min, heated

Referentie

- Microwave-assisted rapid deacetalation of carbohydrates, Synthetic Communications, 2005, 35(15), 2025-2031

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water

Referentie

- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water, Tetrahedron, 2002, 58(1), 129-133

Synthetic Routes 11

Reactievoorwaarden

1.1 Solvents: Methanol ; 30 min, rt

Referentie

- Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups, Organic Letters, 2016, 18(20), 5396-5399

Synthetic Routes 12

Reactievoorwaarden

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt

Referentie

- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Reactievoorwaarden

1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt

Referentie

- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water

Referentie

- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars, Carbohydrate Research, 1992, 229(1), 141-7

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt

Referentie

- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions, Tetrahedron, 2004, 60(50), 11465-11475

Synthetic Routes 18

Reactievoorwaarden

1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C

Referentie

- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1], Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

Synthetic Routes 19

Reactievoorwaarden

1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C

Referentie

- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes, Journal of Chemical Research, 2017, 41(6), 358-364

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Methanol

Referentie

- Photochemistry of 2-Nitrobenzylidene Acetals, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Methyl a-D-Glucopyranoside Raw materials

- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside

- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-

- D(+)-Glucose

- a-D-Glucopyranoside, methyl,2,6-dibenzoate

- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-

- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-

- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-

- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-

- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-

- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside

- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside

- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside

Methyl a-D-Glucopyranoside Preparation Products

Methyl a-D-Glucopyranoside Gerelateerde literatuur

-

Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406

-

M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056

-

Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945

-

Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106

-

Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853

97-30-3 (Methyl a-D-Glucopyranoside) Gerelateerde producten

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 7473-45-2(Methyl b-D-Ribofuranoside)

- 9002-18-0(Agar)

- 57-50-1(Sucrose, Ultra Pure)

- 58-86-6(D(+)-Xylose)

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)

- 87-72-9(L-Arabinose)

Aanbevolen leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-30-3)Methyl α-D-glucopyranoside

Zuiverheid:98%

Hoeveelheid:Company Customization

Prijs ($):Onderzoek